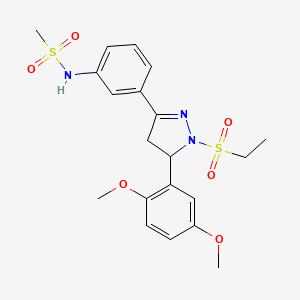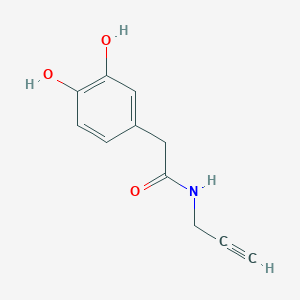
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-ethoxyphenyl)-2-phenylacetamide, commonly referred to as CEPPA, is an organic compound used in the synthesis of various pharmaceuticals and other compounds. CEPPA is a versatile molecule with a wide range of applications, including being a key intermediate in the synthesis of drugs such as the anti-inflammatory drug celecoxib. CEPPA is also used in the synthesis of other compounds, including dyes and pigments, as well as being a key intermediate in the synthesis of certain pesticides.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Herbicide Degradation
Research by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which are structurally related to 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide. This study identifies the metabolic pathways and liver microsomal enzymes involved in herbicide degradation.
Synthesis and Antimicrobial Properties
Jayadevappa et al. (2012) synthesized novel compounds structurally similar to 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide and assessed their antimicrobial properties. This research contributes to the understanding of the antimicrobial potential of such compounds.
Electrochemical Studies
Pasciak et al. (2014) focused on the electrochemical reduction of 2-chloro-N-phenylacetamides. Their research provides insights into the chemical behavior and reactivity of these compounds under electrochemical conditions.
Structural Analysis and Supramolecular Assembly
Nayak et al. (2014) explored the structures of halogenated N,2-diarylacetamides, closely related to 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide. This study highlights the molecular conformations and supramolecular assembly of these compounds.
Biodegradation of Related Herbicides
Wang et al. (2015) investigated the biodegradation of acetochlor, a compound related to 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide. This research is significant for understanding the environmental fate and microbial degradation of chloroacetamide herbicides.
Propiedades
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-14-11-7-6-10-13(14)18-16(19)15(17)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPVWTFFXLMQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2379487.png)

![3-Chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2379489.png)

![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)


![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)

![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)


![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)
![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)